Technical Guide: (4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0)
Technical Guide: (4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dimethylpyrimidin-2-yl)methanol, with the CAS number 54198-72-0, is a heterocyclic organic compound featuring a pyrimidine core. This structure is a key building block in the synthesis of a variety of more complex molecules.[1] Its utility is primarily recognized in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile intermediate for the development of novel therapeutic agents and pesticides.[1] The presence of the reactive hydroxymethyl group on the dimethylpyrimidine scaffold allows for diverse chemical modifications, making it a valuable starting material in multi-step synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of (4,6-Dimethylpyrimidin-2-yl)methanol is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 54198-72-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Melting Point | 87-88 °C | [2] |
| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.75 ± 0.10 | [2] |
| LogP (Predicted) | 0.58570 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol is not extensively documented in readily available literature, a plausible synthetic pathway can be proposed based on established pyrimidine chemistry. A common route involves the use of 4,6-dimethylpyrimidine-2-thiol as a key intermediate.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from readily available commercial reagents:
Experimental Protocols
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride (Adapted from Yengoyan et al., 2021)[3]
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Materials: Acetylacetone, thiourea, hydrochloric acid, ethanol.
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Procedure: A mixture of acetylacetone and thiourea is reacted in an ethanol medium in the presence of hydrochloric acid. The reaction mixture is typically refluxed to drive the condensation reaction to completion. Upon cooling, the hydrochloride salt of 4,6-dimethylpyrimidine-2-thiol precipitates and can be collected by filtration.
Step 2: Proposed Conversion to (4,6-Dimethylpyrimidin-2-yl)methanol
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Hypothetical Protocol:
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The synthesized 4,6-dimethylpyrimidine-2-thiol is treated with a desulfurizing agent, such as Raney Nickel, in a suitable solvent.
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An excess of formaldehyde is then introduced to the reaction mixture.
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The reaction would likely proceed under elevated temperature and pressure.
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Upon completion, the catalyst is filtered off, and the product is isolated and purified using standard techniques like column chromatography or recrystallization.
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It is crucial for researchers to perform small-scale trials and optimize reaction conditions for this proposed step.
Biological and Pharmacological Relevance
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for (4,6-Dimethylpyrimidin-2-yl)methanol is scarce in the public domain, its structural similarity to other biologically active pyrimidines suggests its potential as a lead compound or intermediate in drug discovery.
Derivatives of the closely related 2-amino-4,6-dimethylpyrimidine have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[5] Additionally, 2-thiosubstituted derivatives of 4,6-dimethylpyrimidine have demonstrated plant growth-stimulating activity.[3]
Potential as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a common strategy for lead optimization. The dimethylpyrimidine methanol moiety could potentially serve as a bioisostere for other aromatic or heterocyclic systems in drug candidates, offering a way to modulate pharmacokinetic and pharmacodynamic properties.
Experimental Evaluation of Biological Activity
Researchers interested in evaluating the biological potential of (4,6-Dimethylpyrimidin-2-yl)methanol could employ a variety of standard assays.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay) (Adapted from a general protocol)[5]
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Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line in 96-well plates at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of (4,6-Dimethylpyrimidin-2-yl)methanol (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Spectroscopic Data
While publicly accessible, detailed spectra for (4,6-Dimethylpyrimidin-2-yl)methanol are limited, the expected spectral features can be predicted based on its structure.
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¹H NMR: Expected signals would include a singlet for the pyrimidine ring proton, a singlet for the methylene protons of the hydroxymethyl group, and a singlet for the two equivalent methyl groups. The hydroxyl proton may appear as a broad singlet.
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¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl groups, and the methylene carbon of the hydroxymethyl group are expected.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of the pyrimidine ring would be expected.
Conclusion
(4,6-Dimethylpyrimidin-2-yl)methanol is a valuable heterocyclic building block with significant potential for applications in drug discovery and agrochemical synthesis. Its straightforward, albeit not fully documented, synthesis and the reactivity of its hydroxymethyl group make it an attractive starting material for creating diverse molecular libraries. Further investigation into its biological activities is warranted to fully explore its therapeutic potential. This technical guide provides a summary of the available information and outlines potential avenues for future research and development involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
